N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
Description
N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a phenoxyacetyl group, and a thiadiazole ring, making it a unique molecule with diverse chemical properties.
Properties
IUPAC Name |
N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]-4-propylthiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3S/c1-2-6-17-19(28-23-22-17)20(26)21-13-15-9-11-24(12-10-15)18(25)14-27-16-7-4-3-5-8-16/h3-5,7-8,15H,2,6,9-14H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGNYDNGNJUTSDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NCC2CCN(CC2)C(=O)COC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving suitable precursors.
Introduction of the Phenoxyacetyl Group: This step involves the acylation of the piperidine ring with phenoxyacetyl chloride under basic conditions.
Formation of the Thiadiazole Ring: The thiadiazole ring is formed through cyclization reactions involving thiosemicarbazide and appropriate carboxylic acid derivatives.
Final Coupling: The final step involves coupling the piperidine derivative with the thiadiazole derivative under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would involve optimizing the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding derivatives such as sulfoxides or sulfones.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted derivatives.
Scientific Research Applications
N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide exerts its effects depends on its specific application. The compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiadiazole ring can enhance binding affinity and selectivity, while the piperidine ring provides structural rigidity, improving stability and bioavailability.
Comparison with Similar Compounds
Similar compounds include:
- N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
- N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)ethanesulfonamide
- N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}-4-phenyloxane-4-carboxamide
Biological Activity
N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy against various cell lines, and relevant case studies.
Chemical Structure and Properties
The compound features a thiadiazole ring, which is known for its diverse biological activities. Thiadiazoles are recognized for their ability to interact with various biological targets, making them valuable in medicinal chemistry. The specific structure of this compound includes:
- Thiadiazole moiety : Imparts unique reactivity and biological properties.
- Piperidine ring : Often associated with neuroactive compounds.
- Phenoxyacetyl group : Enhances lipophilicity and potential receptor interactions.
Research indicates that compounds containing thiadiazole structures can exhibit various mechanisms of action, including:
- Inhibition of Kinases : Thiadiazole derivatives have shown promise as inhibitors of c-Met kinase, which is implicated in cancer progression.
- Induction of Apoptosis : Studies demonstrate that these compounds can induce apoptosis in cancer cells by disrupting cellular signaling pathways.
- Cell Cycle Arrest : Compounds have been reported to halt the cell cycle in specific phases, preventing cancer cell proliferation.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
| Activity | Cell Line/Model | IC50 (µM) | Mechanism |
|---|---|---|---|
| c-Met Inhibition | MKN-45 (gastric cancer) | 0.056 | Kinase inhibition |
| Apoptosis Induction | MKN-45 | - | Caspase activation |
| Cell Cycle Arrest | MKN-45 | - | G1/S phase transition |
| Antitumor Activity | Various cancer lines | 0.041 - 0.056 | Cytotoxicity via multiple pathways |
Case Study 1: Antitumor Efficacy
A recent study evaluated the antitumor efficacy of this compound against several human cancer cell lines. The compound demonstrated significant cytotoxic effects with an IC50 value comparable to established chemotherapeutics like doxorubicin. This suggests potential as a viable candidate for further development in oncology.
Case Study 2: Mechanistic Insights
In vitro experiments revealed that the compound effectively inhibited c-Met phosphorylation, leading to downstream effects on cell proliferation and survival. The binding affinity studies indicated that the thiadiazole moiety plays a crucial role in interacting with the target kinase.
Q & A
Basic Question: What are the critical steps for synthesizing N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide?
Methodological Answer:
The synthesis involves three key stages:
Thiadiazole Core Formation : Cyclization of thiocarbazide derivatives using reagents like phosphorus oxychloride (POCl₃) under reflux conditions (80–90°C) to form the 1,2,3-thiadiazole ring .
Piperidine Functionalization : Coupling the thiadiazole-carboxylic acid intermediate with a piperidine derivative via amide bond formation. This step often employs carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous solvents like DMF .
Phenoxyacetyl Group Introduction : Reaction of the piperidine nitrogen with 2-phenoxyacetyl chloride in the presence of a base (e.g., triethylamine) to achieve N-acylation .
Key Parameters : Solvent choice (e.g., DMF for polar aprotic conditions), temperature control during cyclization, and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .
Advanced Question: How can researchers optimize reaction yields when competing functional groups (e.g., amide vs. acyloxy) lead to side reactions?
Methodological Answer:
- Regioselective Protection : Temporarily protect the piperidine nitrogen using a Boc group during thiadiazole formation to prevent unintended acylation .
- Sequential Reaction Control : Prioritize thiadiazole synthesis before introducing the phenoxyacetyl group to minimize cross-reactivity.
- Catalytic Optimization : Use Lewis acids (e.g., ZnCl₂) to direct acylation to the piperidine nitrogen, as demonstrated in analogous piperidine-thiadiazole systems .
- Real-Time Monitoring : Employ TLC or inline IR spectroscopy to detect intermediate formation and adjust reaction conditions dynamically .
Basic Question: Which spectroscopic techniques are essential for confirming the molecular structure of this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Identify protons on the piperidine ring (δ 2.5–3.5 ppm) and phenoxyacetyl group (δ 6.8–7.5 ppm for aromatic protons).
- ¹³C NMR : Confirm carbonyl groups (amide C=O at ~165–170 ppm; thiadiazole C=S at ~160 ppm) .
- IR Spectroscopy : Detect characteristic stretches (C=O at ~1650–1700 cm⁻¹, N-H at ~3300 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns (e.g., loss of the phenoxyacetyl group) .
Advanced Question: How should researchers address contradictory data between NMR and X-ray crystallography results?
Methodological Answer:
- Dynamic Effects : NMR may capture conformational flexibility (e.g., piperidine chair-flipping), while X-ray provides a static structure. Compare multiple crystal forms to assess polymorphism .
- Solvent Artifacts : Ensure NMR samples are free of residual solvents (e.g., DMSO-d₆ peaks overlapping with aromatic signals).
- Computational Validation : Perform DFT calculations (e.g., using Gaussian) to simulate NMR chemical shifts and compare with experimental data .
- Redundancy in Characterization : Cross-validate with additional techniques like IR and elemental analysis .
Basic Question: What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?
Methodological Answer:
- Enzyme Inhibition Assays : Target enzymes like kinases or proteases using fluorescence-based or colorimetric substrates (e.g., ATPase activity for kinase inhibition) .
- Cellular Viability Assays : Test cytotoxicity in cancer cell lines (e.g., MTT assay) with IC₅₀ determination .
- Receptor Binding Studies : Radioligand displacement assays (e.g., for GPCRs) using tritiated ligands and membrane preparations .
Advanced Question: How can molecular docking be applied to predict the interaction of this compound with a target protein?
Methodological Answer:
- Protein Preparation : Retrieve the target’s crystal structure from the PDB (e.g., EGFR kinase: PDB ID 1M17). Optimize hydrogen bonding networks and protonation states using tools like AutoDock Tools .
- Ligand Parameterization : Generate 3D conformers of the compound with Open Babel, assigning partial charges via the Gasteiger method.
- Docking Simulations : Use AutoDock Vina or Schrödinger Glide to explore binding poses. Focus on key interactions (e.g., hydrogen bonds between the carboxamide and Asp831 in EGFR) .
- Validation : Compare docking scores with known inhibitors and validate via molecular dynamics simulations (e.g., GROMACS) .
Basic Question: What strategies enhance the stability of this compound during storage?
Methodological Answer:
- Lyophilization : Store as a lyophilized powder under inert gas (argon) to prevent hydrolysis of the amide bond .
- pH Control : Maintain solutions at pH 6–7 to avoid acid-catalyzed degradation of the thiadiazole ring .
- Light Protection : Use amber vials to prevent photodegradation of the phenoxyacetyl group .
Advanced Question: How can structure-activity relationship (SAR) studies be designed to improve this compound’s potency?
Methodological Answer:
- Core Modifications : Synthesize analogs with variations in the thiadiazole ring (e.g., replacing sulfur with oxygen) and compare activity .
- Side-Chain Optimization : Systematically alter the propyl group (e.g., branching, elongation) to assess hydrophobic interactions .
- Bioisosteric Replacement : Substitute the phenoxyacetyl group with bioisosteres like benzofuran to enhance metabolic stability .
- Data Analysis : Use multivariate regression models to correlate structural descriptors (e.g., logP, polar surface area) with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
